molecular formula C22H22N2O3S B8290421 5,6,7,8-tetrahydro-5-[(4-methoxyphenyl)methyl]-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one

5,6,7,8-tetrahydro-5-[(4-methoxyphenyl)methyl]-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one

Cat. No. B8290421
M. Wt: 394.5 g/mol
InChI Key: MKPLHCPWPBVING-UHFFFAOYSA-N
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Patent
US09090632B2

Procedure details

A mixture of 3-bromodihydro-1-[(4-methoxyphenyl)methyl]-1H-azepine-2,4(3H,5H)-dione (0.78 g, 2.38 mmol) and 2-phenoxythioacetamide (0.36 g, 2.14 mmol) in DMF (12.5 mL) was stirred at room temperature for 15 minutes. Then NaHCO3 (0.32 g, 3.81 mmol) was added and the reaction was stirred at 100° C. for 30 minutes. The reaction was diluted with H2O and extracted with AcOEt. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo. The crude product was purified by flash column chromatography (silica; DCM in Heptane 0/100 to 100/0). The desired fractions were collected and the solvents evaporated in vacuo to yield 5,6,7,8-tetrahydro-5-[(4-methoxyphenyl)methyl]-2-(phenoxymethyl)-4H-thiazolo[5,4-c]azepin-4-one (0.58 g, 62% yield) as an orange oil. C22H22N2O3S LCMS: Rt 3.01, m/z 395 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:8](=O)[CH2:7][CH2:6][CH2:5][N:4]([CH2:10][C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)[C:3]1=[O:19].[O:20]([CH2:27][C:28]([NH2:30])=[S:29])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C([O-])(O)=O.[Na+]>CN(C=O)C.O>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([CH2:10][N:4]2[CH2:5][CH2:6][CH2:7][C:8]3[N:30]=[C:28]([CH2:27][O:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[S:29][C:2]=3[C:3]2=[O:19])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
BrC1C(N(CCCC1=O)CC1=CC=C(C=C1)OC)=O
Name
Quantity
0.36 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=S)N
Name
Quantity
12.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.32 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 100° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica; DCM in Heptane 0/100 to 100/0)
CUSTOM
Type
CUSTOM
Details
The desired fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvents evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)CN1C(C2=C(CCC1)N=C(S2)COC2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 68.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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